molecular formula C8H8Cl2FN B13658009 5-Chloro-4-fluoroindoline hydrochloride

5-Chloro-4-fluoroindoline hydrochloride

Cat. No.: B13658009
M. Wt: 208.06 g/mol
InChI Key: ZOOBELAFLMMWGC-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoroindoline hydrochloride is a chemical compound with the molecular formula C8H7ClFN·HCl. It is a derivative of indoline, a bicyclic heterocycle that contains both a benzene ring and a pyrrole ring. The presence of chlorine and fluorine atoms in the indoline structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoroindoline hydrochloride typically involves the reaction of 5-chloro-4-fluoroindoline with hydrochloric acid. One common method is the microwave-assisted synthesis, which has been shown to be efficient and eco-friendly. This method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, using copper dipyridine dichloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high yield and purity. The use of solid supports and microwave irradiation can significantly reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoroindoline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while substitution reactions can produce a variety of functionalized indoline derivatives .

Scientific Research Applications

5-Chloro-4-fluoroindoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoroindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroindoline
  • 4-Fluoroindoline
  • 5-Fluoroindoline
  • 4-Chloroindoline

Uniqueness

5-Chloro-4-fluoroindoline hydrochloride is unique due to the presence of both chlorine and fluorine atoms in its structure. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H8Cl2FN

Molecular Weight

208.06 g/mol

IUPAC Name

5-chloro-4-fluoro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7ClFN.ClH/c9-6-1-2-7-5(8(6)10)3-4-11-7;/h1-2,11H,3-4H2;1H

InChI Key

ZOOBELAFLMMWGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=C(C=C2)Cl)F.Cl

Origin of Product

United States

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